1,1-Dicinnamylpiperazin-1-ium Cinnarizine Chloride
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Overview
Description
Preparation Methods
The synthesis of 1,1-Dicinnamylpiperazin-1-ium Cinnarizine Chloride involves several steps, including the reaction of cinnarizine with piperazine derivatives. The reaction conditions typically require controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,1-Dicinnamylpiperazin-1-ium Cinnarizine Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1-Dicinnamylpiperazin-1-ium Cinnarizine Chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Investigated for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,1-Dicinnamylpiperazin-1-ium Cinnarizine Chloride involves its interaction with specific molecular targets and pathways. It primarily acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action affects various cellular processes, including muscle contraction and neurotransmitter release. Additionally, it may interact with dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors, contributing to its overall effects .
Comparison with Similar Compounds
1,1-Dicinnamylpiperazin-1-ium Cinnarizine Chloride can be compared with other similar compounds, such as:
Cinnarizine: A well-known calcium channel blocker used for the treatment of vestibular disorders and motion sickness.
Flunarizine: Another calcium channel blocker with similar therapeutic applications but different chemical structure and pharmacokinetic properties.
Lidoflazine: A compound with calcium channel blocking properties, used primarily in cardiovascular research.
Properties
Molecular Formula |
C35H37ClN2 |
---|---|
Molecular Weight |
521.1 g/mol |
IUPAC Name |
4-benzhydryl-1,1-bis[(E)-3-phenylprop-2-enyl]piperazin-1-ium;chloride |
InChI |
InChI=1S/C35H37N2.ClH/c1-5-15-31(16-6-1)19-13-27-37(28-14-20-32-17-7-2-8-18-32)29-25-36(26-30-37)35(33-21-9-3-10-22-33)34-23-11-4-12-24-34;/h1-24,35H,25-30H2;1H/q+1;/p-1/b19-13+,20-14+; |
InChI Key |
ZYINLWHXRHPEMR-WKLZLTIDSA-M |
Isomeric SMILES |
C1N(CC[N+](C1)(C/C=C/C2=CC=CC=C2)C/C=C/C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Canonical SMILES |
C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CC=CC4=CC=CC=C4)CC=CC5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
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